2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid has been approached through various methods over the years. A notable method involves a series of reactions starting with Pd-catalyzed ethynylation, regioselective addition, carbonylation, and finally alkaline hydrolysis (Hiyama et al., 1990). Another synthesis route highlights the use of bromination, acylation, Bucherer Berg's reaction, and hydrolysis to achieve the target compound (H. Ai, 2002).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is characterized by its unique arrangement of functional groups and aromatic systems. This structure enables the compound to participate in various chemical reactions and serve as a powerful chiral auxiliary for enantioresolution of alcohols (Harada et al., 2000).
Chemical Reactions and Properties
2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid can undergo various chemical transformations, including carbonylation reactions to produce esters and derivatives with high yield and selectivity (Zhou et al., 1998). It is also used in the preparation of single-enantiomer compounds, highlighting its significance in stereoselective synthesis (Ichikawa & Ono, 2006).
Physical Properties Analysis
The physical properties of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, such as melting points and solubility, are crucial for its application in synthetic procedures. Studies have investigated these properties to optimize synthesis and purification processes (Song et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, including its reactivity with different chemical agents and its behavior under various conditions, have been the focus of research to better understand its applications and potential in organic synthesis (Kricheldorf & Adebahr, 1994).
Scientific Research Applications
Pharmaceutical Properties : Naproxen exhibits anti-inflammatory, analgesic, and anti-pyretic activities, making it a potential drug for treating various diseases (Cramer, 2001).
Chiral Auxiliary in Organic Chemistry : It serves as a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method (Harada et al., 2000).
Precursor in Chemical Synthesis : Naproxen is a precursor in the synthesis of various compounds. For instance, a practical and efficient method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, has been developed using Pd-catalyzed ethynylation and regioselective addition (Hiyama et al., 1990).
Catalysis in Organic Reactions : Naproxen methyl esters are effectively produced from α-(6-methoxyl-2-naphthyl)ethanol using a specific catalyst system, demonstrating high yield and selectivity (Zhou et al., 1998).
Environmental Chemistry Applications : In environmental chemistry, it has been studied for its rapid biodegradation in agricultural soils receiving biosolids, indicating a low risk for contamination of adjacent water or crops (Topp et al., 2008).
Enzyme-Substrate Interaction Studies : NMR spectroscopy methods have been used to identify the essential moiety of Naproxen for substrate-enzyme interaction in the hydrolysis of naproxen methyl ester, offering new insights into enzyme-substrate complex formation (Cernia et al., 2002).
Biotechnology : It's used in biotechnological applications such as in enzymatic resolution processes. For instance, a continuous production method for (S)(+)-naproxen using Candida cylindracea lipase in a column bioreactor has been developed (Battistel et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHABFTBBOGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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